N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide
Description
N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by its unique structure, which includes a sulfonamide group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-8(2)5-12-6-9(10-7-12)15(13,14)11(3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGMKDUHTUPZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide typically involves the reaction of imidazole derivatives with sulfonamide reagents. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of catalysts such as nickel or iron can enhance the reaction efficiency and yield. The final product is usually purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylimidazole-1-sulfonamide
- N,N-dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide
- N,N-dimethyl-1H-imidazole-1-sulfonamide
Uniqueness
N,N-dimethyl-1-(2-methylpropyl)imidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile reactivity, making it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
